Sodium toluene-4-sulphinate dihydrate
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Overview
Description
Molecular Structure Analysis
The IUPAC name for Sodium toluene-4-sulphinate dihydrate is sodium;4-methylbenzenesulfinate;dihydrate . The InChI code is 1S/C7H8O2S.Na.2H2O/c1-6-2-4-7 (5-3-6)10 (8)9;;;/h2-5H,1H3, (H,8,9);;2*1H2/q;+1;;/p-1 .Physical And Chemical Properties Analysis
Sodium toluene-4-sulphinate dihydrate has a molecular weight of 214.22 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass is 214.02757428 g/mol and its monoisotopic mass is also 214.02757428 g/mol . The topological polar surface area is 61.3 Ų .Scientific Research Applications
Organic Synthesis
Sodium toluene-4-sulphinate dihydrate is utilized in organic synthesis, particularly in the functionalization of heteroaromatic C-H bonds . This process is crucial for constructing complex organic molecules. The compound serves as a diversification reagent, allowing for the late-stage functionalization of nitrogen-containing heterocycles . This application is significant in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
This compound, also known as sodium 4-methylbenzenesulfinate dihydrate, is a chemical reagent used in various chemical reactions
Mode of Action
The mode of action of Sodium toluene-4-sulphinate dihydrate is not well-documented. As a chemical reagent, it likely interacts with other compounds in a reaction to facilitate the formation of desired products. The specifics of these interactions and the resulting changes would depend on the nature of the reaction .
Pharmacokinetics
Therefore, information on its bioavailability and pharmacokinetic properties is limited .
Result of Action
As a chemical reagent, its primary role is to participate in chemical reactions, and the specific effects would depend on the nature of these reactions .
Action Environment
The action, efficacy, and stability of Sodium toluene-4-sulphinate dihydrate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its storage temperature is recommended to be ambient .
properties
IUPAC Name |
sodium;4-methylbenzenesulfinate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.2H2O/c1-6-2-4-7(5-3-6)10(8)9;;;/h2-5H,1H3,(H,8,9);;2*1H2/q;+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGHAVFTFDQINN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635534 |
Source
|
Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium toluene-4-sulphinate dihydrate | |
CAS RN |
7257-26-3 |
Source
|
Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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